molecular formula C25H28O7 B169351 Kushenol L CAS No. 101236-50-4

Kushenol L

Cat. No. B169351
M. Wt: 440.5 g/mol
InChI Key: GKENRJIRKFSNED-UKILVPOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects .


Synthesis Analysis

A liquid chromatographic method was applied to determine Kushenol L in the roots of Sophora flavescens, namely Kushen in China . The complete separation was achieved within 45 min for the nine major flavonoids .


Molecular Structure Analysis

The molecular weight of Kushenol L is 440.49 and its formula is C25H28O7 . The structure classification includes Flavonoids, Flavanonols, Phenols, and Polyphenols .


Physical And Chemical Properties Analysis

The density of Kushenol L is 1.3±0.1 g/cm3 . Its boiling point is 715.7±60.0 °C at 760 mmHg . The molar refractivity is 120.4±0.3 cm3 .

Scientific Research Applications

Anti-Inflammatory and Anti-Oxidative Stress Activities

Kushenol L, a flavonoid isolated from Sophora flavescens, has been studied for its potential in treating inflammatory diseases and oxidative stress. Cho et al. (2020) in their research found that Kushenol C, a related compound, demonstrated significant anti-inflammatory and anti-oxidative stress effects in macrophages and HaCaT cells. These findings suggest a potential therapeutic application of Kushenol L in similar contexts, given its structural similarity to Kushenol C (Cho et al., 2020).

Liver Injury Prevention

Another study by Cho et al. (2021) highlighted the ameliorative effects of Kushenol C from Sophora flavescens against liver injury. This study's results indicate a potential role for Kushenol L in preventing liver damage due to its pharmacological similarity (Cho et al., 2021).

Quantification in Herbal Preparations

A method for the simultaneous determination of several flavonoids, including Kushenol L, in Sophora flavescens was developed by Ma et al. (2008). This research is crucial for quality control and standardization of herbal preparations containing Kushenol L (Ma et al., 2008).

Anti-Itching and Anti-Inflammatory Effects

Jo et al. (2022) investigated Kushenol F's efficacy in treating atopic dermatitis, demonstrating its potential in reducing inflammatory symptoms. While this study focuses on Kushenol F, it opens avenues for exploring Kushenol L in similar dermatological applications (Jo et al., 2022).

Antitumor Activities

Sun et al. (2007) identified potent antitumor activities in Kushen flavonoids, suggesting the possibility of Kushenol L having similar effects in cancer treatment (Sun et al., 2007).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENRJIRKFSNED-UKILVPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318536
Record name Kushenol L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kushenol L

CAS RN

101236-50-4
Record name Kushenol L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101236-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kushenol L
Reactant of Route 2
Reactant of Route 2
Kushenol L
Reactant of Route 3
Kushenol L
Reactant of Route 4
Kushenol L
Reactant of Route 5
Kushenol L
Reactant of Route 6
Kushenol L

Citations

For This Compound
60
Citations
XC Ma, XL Xin, KX Liu, BJ Zhang, FY Li, DA Guo - Chromatographia, 2008 - Springer
… A liquid chromatographic method was applied to determine trifolirhizin, kushenol K, kushenol L, kushenol N, kushenol X, kurarinone, norkurarinone, isokurarinone and kushenol A in the …
Number of citations: 17 link.springer.com
Y Zhang, P Zhang, Y Cheng - Journal of mass spectrometry, 2008 - Wiley Online Library
… Similar pathways were observed in MS n of kushenol L (11). It is believed that the 6-prenyl in structure of kushenol L will be more easy to be lost than the 8-prenyl as two ortho hydroxyl …
SY Ryu, SH Lee, Z No, KY Kim, SG Lee… - Archives of Pharmacal …, 1995 - Springer
… as a pale yellow amorphous powder, as well as four other flavonoids which were indentified as kushenol E (30 mg), kushenol B (130 mg), sophoraflavanone G (240 mg) and kushenol L …
Number of citations: 9 link.springer.com
L Chen, L Zhao, W Cai, J Shao… - Biomedical …, 2019 - Wiley Online Library
… The contents of kurarinone, norkurarinone, kushenol N and kushenol L in the EtOAc extract were quantified by UHPLC–MS analysis and yielded 63.2, 35.3, 23.7 and 1.9 mg/g. …
XL Piao, XS Piao, SW Kim, JH Park… - Biological and …, 2006 - jstage.jst.go.jp
… flavescens is known to contain numerous flavonoids, eg, formononetin, kushenol E, kushenol B, shphoraflavanone G, kushenol L, kushenol M, kuraridin, kurarinone, kushenol N, and …
Number of citations: 71 www.jstage.jst.go.jp
CW Cho, JH Kim, HJ Kim, YH Kim, KT Kim… - 한국분석과학회학술 …, 2018 - dbpia.co.kr
… The contents of (+)-8-prenylnaringin, kurarinone, kushenol L, sophoraflavanone G, kushenol A and kushenol B in the ethyl acetate extract of Sophorae Radix were 0.43±0.08, 20.08±…
Number of citations: 0 www.dbpia.co.kr
JH Kim, CW Cho, HY Kim, KT Kim, GS Choi… - International journal of …, 2017 - Elsevier
The enzyme α-glucosidase is a good drug target for the treatment of diabetes mellitus. Four minor flavonoids (1–4) from roots of Sophora flavescens showed the inhibitory activity, with …
Number of citations: 29 www.sciencedirect.com
K Matsuo, M Ito, G Honda, TK Qui… - Natural Medicines, 2003 - keio.pure.elsevier.com
The acetone extract of Sophora flavescens Aiton (Leguminosae) exhibited lethal activity against Trypanosoma cruzi. Column chromatographic separation of the extract guided by …
Number of citations: 16 keio.pure.elsevier.com
JH Kim, YJ Lee, JN Choi, YG Kim - 한국약용작물학회학술대회논문집, 2020 - dbpia.co.kr
Conclusion: Kurarinone (2) and sophoraflavanone G (4) were confirmed to be main compounds in the roots of S. flavescens. The two compounds were present at about 4 times higher …
Number of citations: 0 www.dbpia.co.kr
SK Hyun, WH Lee, DM Jeong, Y Kim… - Biological and …, 2008 - jstage.jst.go.jp
… flavescens is known to contain numerous flavonoids, eg, formonetin, kushenol E, kushenol B, sophoraflavanone G, kushenol L, kushenol M, kuraridin, kurarinone, kushenol N, and …
Number of citations: 114 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.